s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)-
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Overview
Description
s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- is a derivative of s-triazine, a heterocyclic compound with a six-membered ring containing three nitrogen atoms. This compound is characterized by the presence of three p-methoxyphenyl groups attached to the triazine ring. It is of interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- typically involves the reaction of cyanuric chloride with p-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with p-methoxyphenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(phenyl)-: Similar structure but without the methoxy groups.
s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-chlorophenyl)-: Similar structure with chlorine substituents instead of methoxy groups.
Uniqueness
The presence of p-methoxyphenyl groups in s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- imparts unique chemical properties, such as increased electron density and potential for specific interactions with biological targets. These properties can make it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
4623-21-6 |
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Molecular Formula |
C24H21N3O6 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C24H21N3O6/c1-31-19-10-4-16(5-11-19)25-22(28)26(17-6-12-20(32-2)13-7-17)24(30)27(23(25)29)18-8-14-21(33-3)15-9-18/h4-15H,1-3H3 |
InChI Key |
HGUXHAYZQPYABT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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